molecular formula C20H20ClN5OS B11399900 N-(4-chlorophenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(4-chlorophenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11399900
M. Wt: 413.9 g/mol
InChI Key: LQYUKAYVRWGVSA-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-6-phenyl-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-6-phenyl-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-Chlorophenyl)-6-phenyl-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a synthetic intermediate for the preparation of other heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase and cholinesterase.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown potential in inhibiting the growth of various cancer cell lines and reducing inflammation in animal models.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-phenyl-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: This compound targets enzymes such as carbonic anhydrase and cholinesterase, inhibiting their activity.

    Pathways Involved: The inhibition of these enzymes disrupts various biochemical pathways, leading to anticancer and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core structure but differ in their substituents, leading to variations in their pharmacological activities.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomers have a different arrangement of the triazole and thiadiazine rings, resulting in distinct biological properties.

    1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines: Another isomeric form with unique pharmacological profiles.

Uniqueness

N-(4-Chlorophenyl)-6-phenyl-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is unique due to its specific substituents, which confer distinct biological activities. Its combination of a chlorophenyl and phenyl group enhances its potential as an anticancer and anti-inflammatory agent compared to other similar compounds .

Properties

Molecular Formula

C20H20ClN5OS

Molecular Weight

413.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H20ClN5OS/c1-2-6-16-23-24-20-26(16)25-17(13-7-4-3-5-8-13)18(28-20)19(27)22-15-11-9-14(21)10-12-15/h3-5,7-12,17-18,25H,2,6H2,1H3,(H,22,27)

InChI Key

LQYUKAYVRWGVSA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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